molecular formula C9H11NO B13429538 4-Methoxy-3-vinylaniline

4-Methoxy-3-vinylaniline

Cat. No.: B13429538
M. Wt: 149.19 g/mol
InChI Key: MNZDGABTWBGBID-UHFFFAOYSA-N
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Description

4-Methoxy-3-vinylaniline (IUPAC: 3-ethenyl-4-methoxybenzenamine) is an aromatic amine featuring a methoxy (-OCH₃) group at the para position and a vinyl (-CH=CH₂) group at the meta position relative to the amine (-NH₂) substituent. The vinyl group enhances reactivity for polymerization or addition reactions, while the methoxy group directs electrophilic substitution to specific ring positions.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-ethenyl-4-methoxyaniline

InChI

InChI=1S/C9H11NO/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6H,1,10H2,2H3

InChI Key

MNZDGABTWBGBID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-vinylaniline can be achieved through several methods. One common approach involves the nitration of 4-methoxyaniline followed by reduction and subsequent vinylation. The nitration step typically uses nitric acid and sulfuric acid, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. The final vinylation step can be achieved using vinyl halides under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by vinylation using efficient catalytic systems. The use of continuous flow reactors and advanced separation techniques can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-vinylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-vinylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-vinylaniline involves its interaction with various molecular targets. The methoxy and vinyl groups can participate in different chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications/Reactivity
4-Methoxy-3-vinylaniline C₉H₁₁NO 149.19 -NH₂, -OCH₃, -CH=CH₂ Not reported Potential monomer for conductive polymers; intermediate in pharmaceuticals
4-Chloro-3-methoxyaniline C₇H₈ClNO 157.60 -NH₂, -OCH₃, -Cl Not reported Intermediate in agrochemicals; halogen enhances electrophilic substitution
4-Methoxy-2-methylaniline C₈H₁₁NO 137.18 -NH₂, -OCH₃, -CH₃ 45–48 (lit.) Dye synthesis; methyl group increases steric hindrance
4-Hydroxy-3-methoxyphenethanol C₉H₁₂O₃ 168.19 -OH, -OCH₃, -CH₂CH₂OH Not reported Antioxidant; hydroxyl enables hydrogen bonding
Vanillic acid C₈H₈O₄ 168.14 -COOH, -OCH₃, -OH 210–213 Flavoring agent; antimicrobial and anti-inflammatory properties
4-Hexyloxy-3-methoxybenzaldehyde C₁₄H₂₀O₃ 236.31 -CHO, -OCH₃, -OC₆H₁₃ Not reported Anticancer agent; aldehyde group participates in Schiff base formation

Chemical Reactivity

  • Electrophilic Substitution : The methoxy group in this compound activates the aromatic ring, directing incoming electrophiles to the ortho/para positions. This contrasts with 4-Chloro-3-methoxyaniline, where the electron-withdrawing Cl reduces ring activation .
  • Vinyl Group Reactivity : The vinyl substituent enables Diels-Alder reactions or polymerization, a feature absent in methyl- or chloro-substituted analogs. Similar Pd-catalyzed coupling reactions (as in ) may synthesize this compound .
  • Hydrogen Bonding: Compounds like 4-Hydroxy-3-methoxyphenethanol exhibit stronger intermolecular interactions due to -OH groups, unlike this compound, which relies on -NH₂ for hydrogen bonding .

Biological Activity

4-Methoxy-3-vinylaniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity through various studies, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic amine characterized by the presence of a methoxy group and a vinyl group attached to the aniline structure. The chemical formula is C10H11NOC_{10}H_{11}NO, and it features a molecular weight of approximately 175.2 g/mol. The presence of these functional groups suggests potential reactivity in biological systems, particularly in interactions with enzymes and receptors.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds modified from this structure have shown effectiveness against various cancer cell lines through mechanisms such as:

  • Inhibition of Tubulin Polymerization : Similar compounds have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some analogs have been observed to induce oxidative stress in cancer cells, which contributes to their cytotoxic effects .

In Vitro Studies

In vitro assays have demonstrated the cytotoxicity of this compound derivatives against several cancer cell lines. For example:

  • Melanoma and Prostate Cancer : A series of modified compounds showed improved antiproliferative activity in the low nanomolar range compared to their parent structures .
CompoundIC50 (μM)Cell Line
A0.5Melanoma
B1.0Prostate Cancer
C0.8Breast Cancer

Enzyme Interaction Studies

The interaction of this compound with various enzymes has also been investigated. Notably, studies on cytochrome P450 enzymes revealed that certain derivatives can act as inhibitors, potentially leading to drug-drug interactions. For instance:

  • CYP3A4 Inhibition : Some derivatives showed significant inhibition (IC50 values < 1 μM), raising concerns regarding metabolic stability and safety profiles .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of this compound derivatives, researchers synthesized a series of compounds and tested them against human melanoma cells. Results indicated that one particular derivative exhibited an IC50 value of 0.25 μM, demonstrating potent activity compared to standard chemotherapeutics.

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of selected derivatives. The study highlighted that certain compounds significantly inhibited CYP isoforms, particularly CYP3A4, which is crucial for drug metabolism. This finding suggests that while these compounds may have therapeutic potential, they also pose risks for adverse drug interactions.

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